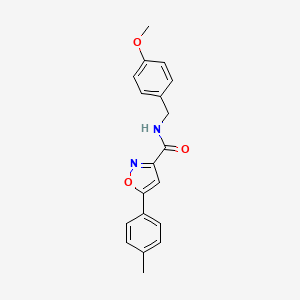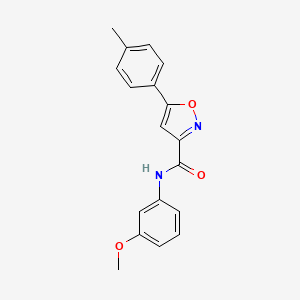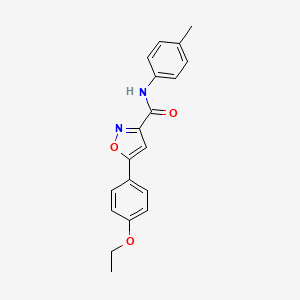![molecular formula C24H27N3O2 B11363429 N-(3,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363429.png)
N-(3,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドは、医薬品化学や薬理学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピロリジン環、インドール部分、カルボキサミド基を特徴とし、多様な化学的特性を持つユニークな構造となっています。
2. 製法
合成経路と反応条件: N-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、ピロリジン環の調製から始まり、続いてインドール部分とカルボキサミド基を導入することです。反応条件は、通常、高い収率と純度を確保するために、特定の触媒、溶媒、温度制御が必要です。
工業的生産方法: 工業的な設定では、この化合物の製造は、スケーラビリティに最適化された条件で、大規模なバッチ反応を伴う場合があります。連続フロー反応器や自動化システムの使用は、合成プロセスの効率と一貫性を向上させることができます。
反応の種類:
酸化: この化合物は、特にインドール部分で酸化反応を起こす可能性があり、様々な酸化された誘導体の生成につながります。
還元: 還元反応は、カルボキサミド基を標的とし、対応するアミンまたはアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、制御された条件下で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、ヒドロキシル化またはケトン誘導体をもたらす可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究への応用
N-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として役立ちます。
生物学: この化合物の構造は、様々な生物学的標的に作用することができ、生化学的アッセイや研究に役立ちます。
医学: 潜在的な治療用途には、特に特定の酵素や受容体を標的とする薬物開発におけるリード化合物としての使用が含まれます。
産業: この化合物は、新素材の開発や、他の貴重な化学物質の合成のための前駆体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the indole moiety and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
N-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的に結合し、それらの活性を調節し、生化学的イベントのカスケードをトリガーする可能性があります。関与する正確な経路は、特定の用途と標的によって異なります。
類似の化合物:
- N-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドは、他のインドール系化合物やピロリジン誘導体と構造的な類似性を共有しています。
- N-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドやN-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドなどの化合物は、類似の化学的特性と反応性を示します。
独自性: N-(3,4-ジメチルフェニル)-1-[2-(5-メチル-1H-インドール-3-イル)エチル]-5-オキソピロリジン-3-カルボキサミドにおけるピロリジン環、インドール部分、カルボキサミド基のユニークな組み合わせは、他の化合物とは異なります。この構造的な配置は、特定の化学的および生物学的特性を与え、様々な用途にとって貴重な化合物となっています。
類似化合物との比較
- N-(3,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide shares structural similarities with other indole-based compounds and pyrrolidine derivatives.
- Compounds such as this compound and this compound exhibit similar chemical properties and reactivity.
Uniqueness: The unique combination of the pyrrolidine ring, indole moiety, and carboxamide group in this compound distinguishes it from other compounds. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C24H27N3O2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-15-4-7-22-21(10-15)18(13-25-22)8-9-27-14-19(12-23(27)28)24(29)26-20-6-5-16(2)17(3)11-20/h4-7,10-11,13,19,25H,8-9,12,14H2,1-3H3,(H,26,29) |
InChIキー |
DPHUXZYTEATRPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363348.png)
![N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11363353.png)
![2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11363368.png)


![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide](/img/structure/B11363381.png)
![N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363389.png)

![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-pyridinylmethyl)acetamide](/img/structure/B11363398.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11363406.png)
![2-ethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11363428.png)
![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363431.png)

![Ethyl 5-acetyl-4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11363440.png)
